

NIR-Thiol Dinitrobenzenesulfonate: A Technical Guide to Synthesis, Structure, and Application

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Compound of Interest		
Compound Name:	NIR-Thiol dinitrobenzenesulfonate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a near-infrared (NIR) fluorescent probe for the detection of biological thiols, herein referred to as **NIR-Thiol Dinitrobenzenesulfonate**. This document details its chemical structure, synthesis, mechanism of action, and key performance data, making it a valuable resource for researchers in the fields of chemical biology, drug discovery, and in vivo imaging.

Core Structure and Sensing Mechanism

NIR-Thiol Dinitrobenzenesulfonate is a sophisticated molecular sensor designed to exhibit fluorescence in the near-infrared spectrum upon reaction with biological thiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH).[1] Its architecture is composed of two key functional units: a NIR fluorophore and a thiol-reactive 2,4-dinitrobenzenesulfonate moiety.

The underlying sensing principle is based on a nucleophilic aromatic substitution (SNAr) reaction. In its native state, the 2,4-dinitrobenzenesulfonate group acts as a fluorescence quencher, rendering the probe non-fluorescent. Upon interaction with a thiol-containing molecule, the thiol group displaces the dinitrobenzenesulfonate moiety. This cleavage event liberates the NIR fluorophore from the quenching effect, resulting in a significant "turn-on" fluorescence signal.[2][3] This reaction is highly selective for thiols over other biologically relevant amino acids.[1]



The following diagram illustrates the generalized structure and the thiol-mediated activation of the probe.

Caption: Generalized sensing mechanism of NIR-Thiol Dinitrobenzenesulfonate.

Synthesis of NIR-Thiol Dinitrobenzenesulfonate

The synthesis of **NIR-Thiol Dinitrobenzenesulfonate** is a multi-step process that begins with the construction of the core NIR fluorophore, followed by the introduction of the thiol-reactive dinitrobenzenesulfonate group. The following is a representative synthesis protocol adapted from the literature for a similar class of probes.

Experimental Protocol

Synthesis of the NIR Fluorophore Intermediate:

- Step 1: Condensation Reaction. A mixture of the appropriate aromatic aldehyde and a suitable active methylene compound is dissolved in a polar aprotic solvent such as acetonitrile.
- Step 2: Cyclization. A catalytic amount of a base (e.g., piperidine) is added to the solution, and the mixture is refluxed for several hours.
- Step 3: Purification. The reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum to yield the NIR fluorophore intermediate.

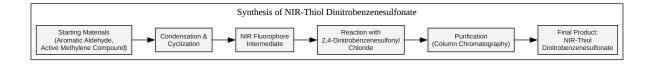
Synthesis of the Final Probe (NIR-Thiol Dinitrobenzenesulfonate):

- Step 1: Dissolution. The NIR fluorophore intermediate is dissolved in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
- Step 2: Addition of Base. A non-nucleophilic base, such as triethylamine or N,Ndiisopropylethylamine, is added to the solution to deprotonate the hydroxyl group of the fluorophore.
- Step 3: Addition of the Dinitrobenzenesulfonyl Group. 2,4-Dinitrobenzenesulfonyl chloride is added portion-wise to the reaction mixture at 0 °C.



- Step 4: Reaction. The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
- Step 5: Work-up and Purification. The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final **NIR-Thiol Dinitrobenzenesulfonate** probe.

The following diagram outlines the synthetic workflow.



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Caption: Synthetic workflow for NIR-Thiol Dinitrobenzenesulfonate.

Quantitative Data

The performance of **NIR-Thiol Dinitrobenzenesulfonate** as a fluorescent probe is characterized by several key photophysical and sensing parameters. The following table summarizes representative data for a dinitrobenzenesulfonate-based NIR thiol probe.



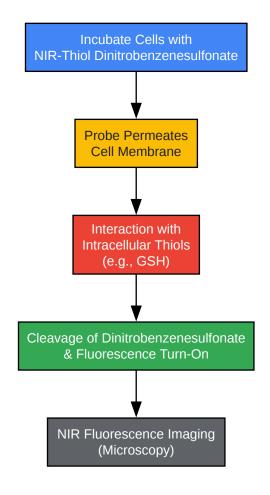
Parameter	Value	Conditions
Excitation Wavelength (λex)	~650 nm	In PBS buffer (pH 7.4)
Emission Wavelength (λem)	~700-750 nm	In PBS buffer (pH 7.4) after reaction with thiols
Fluorescence Enhancement	>25-fold	Upon addition of glutathione[3]
Limit of Detection (LOD)	75-160 nM	For various biological thiols[3]
Response Time	< 60 minutes	For reaction completion with thiols[3]
Quantum Yield (ΦF) of Product	0.12 - 0.48	Depending on the specific thiol adduct[3]

In Vivo Imaging Applications

A significant advantage of **NIR-Thiol Dinitrobenzenesulfonate** is its applicability for in vivo imaging, owing to the deep tissue penetration of near-infrared light. Studies have demonstrated its capability to detect endogenous thiols in living cells and animal models.[2][3] For instance, upon intraperitoneal injection in mice, the probe exhibits a strong turn-on fluorescence signal, allowing for the visualization of thiol distribution in real-time.[1] This highlights its potential as a powerful tool for studying physiological and pathological processes associated with changes in thiol levels.

The logical relationship for its application in cellular imaging is depicted below.





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Caption: Logical workflow for cellular imaging using the probe.

Conclusion

NIR-Thiol Dinitrobenzenesulfonate represents a highly effective class of fluorescent probes for the detection and imaging of biological thiols. Its NIR optical properties, high sensitivity and selectivity, and demonstrated utility in cellular and in vivo contexts make it an invaluable tool for researchers. The straightforward synthesis and clear sensing mechanism further enhance its appeal for a wide range of applications in biomedical research and drug development.

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